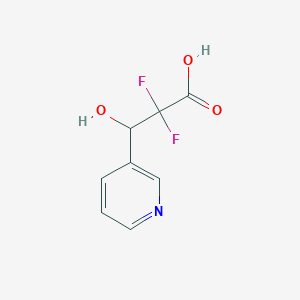

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Description

Properties

IUPAC Name |

2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-2-1-3-11-4-5/h1-4,6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTDPIPPGFFXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(C(=O)O)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403182 | |

| Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-54-3 | |

| Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid (CAS No. 887354-54-3)[1][2][3]. This molecule is of significant interest to the pharmaceutical and drug development industries due to its unique combination of a pyridine scaffold, known for its prevalence in FDA-approved drugs, and a difluoro-β-hydroxy acid moiety, a valuable pharmacophore that can modulate physicochemical properties.[4][5][6] This document details a robust synthetic methodology centered on the Reformatsky reaction, offering field-proven insights into experimental design and execution. Furthermore, it establishes a self-validating framework for the comprehensive characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction: The Rationale for Fluorination in Pyridine-Based Scaffolds

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6] Fluorine atoms, and fluorinated groups, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[7] The gem-difluoro motif (CF₂) is particularly noteworthy as it can serve as a bioisostere for carbonyl or hydroxyl groups, influencing conformation and electronic properties without introducing excessive lipophilicity.

Simultaneously, the pyridine ring is a privileged scaffold in drug discovery, present in numerous therapeutic agents across a wide range of indications.[4][5] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, coupled with its favorable metabolic profile, makes it an attractive core for new chemical entities.

The combination of these two structural features in 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid creates a versatile building block for drug development. The carboxylic acid provides a handle for further derivatization (e.g., amide coupling), the hydroxyl group offers a site for hydrogen bonding, and the difluoro group enhances stability and modulates pKa. This guide provides researchers with the necessary protocols to synthesize and validate this high-value compound.

Synthetic Strategy: The Chemoselective Reformatsky Reaction

A retrosynthetic analysis of the target molecule points to a disconnection at the C2-C3 bond, identifying 3-pyridinecarboxaldehyde and a two-carbon difluorinated synthon as the key precursors.

The Reformatsky reaction is the ideal choice for this transformation.[8][9] Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, the organozinc enolate generated in the Reformatsky reaction is sufficiently nucleophilic to add to aldehydes while being unreactive towards the ester functionality.[9][10] This inherent chemoselectivity is the primary reason for its selection, as it obviates the need for protecting groups on the ester, streamlining the synthetic sequence. Metals like zinc and indium are commonly employed to facilitate this reaction.[11]

Overall Synthetic Workflow

The synthesis is a two-step process: the initial Reformatsky reaction to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid.

Caption: Key mechanistic steps of the zinc-mediated Reformatsky reaction.

Experimental Protocols

Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridyl)propanoate

Causality: Anhydrous conditions are critical as the organozinc reagent is moisture-sensitive. THF is an excellent solvent due to its ability to solvate the intermediates. Activation of zinc (e.g., with I₂ or TMSCl) is crucial to remove the passivating oxide layer and ensure reaction initiation.

Protocol:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of 3-pyridinecarboxaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF.

-

Add approximately 10% of the aldehyde/ester solution to the zinc suspension and heat gently (or add a small crystal of iodine) to initiate the reaction.

-

Once initiation is confirmed (e.g., by an exotherm or color change), add the remaining aldehyde/ester solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the reaction at reflux for 2-3 hours or until TLC/LC-MS analysis indicates consumption of the aldehyde.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure ester.

Synthesis of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid

Causality: Saponification using lithium hydroxide (LiOH) is a standard and effective method for hydrolyzing esters. A mixed solvent system (THF/H₂O) is used to ensure the solubility of both the organic ester and the inorganic base. Acidification is required to protonate the carboxylate salt and precipitate the final product.

Protocol:

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~4-5 by the dropwise addition of 1M hydrochloric acid (HCl).

-

If the product precipitates, it can be collected by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the crude acid.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by chromatography.

Analytical Characterization

A self-validating characterization system ensures the identity, purity, and structural integrity of the synthesized compound.

Spectroscopic Analysis

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Atom Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Couplings (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | Pyridyl-H2 | ~8.6 | s (or d) | |

| Pyridyl-H4 | ~7.8 | ddd | ||

| Pyridyl-H5 | ~7.4 | dd | ||

| Pyridyl-H6 | ~8.5 | dd | ||

| CH-OH | ~5.2 | t | ³JHF ≈ 15-20 | |

| OH | Variable | br s | ||

| COOH | >10 | br s | ||

| ¹⁹F NMR | CF₂ | -110 to -125 | d | ³JHF ≈ 15-20 |

| ¹³C NMR | C=O | ~168 | t | ²JCF ≈ 25-30 |

| CF₂ | ~115 | t | ¹JCF ≈ 280-300 | |

| CH-OH | ~70 | t | ²JCF ≈ 20-25 |

| | Pyridyl Carbons | 120-155 | various | |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity for ¹⁹F NMR is a doublet due to coupling with the adjacent methine proton. In ¹H NMR, the methine proton (CH-OH) appears as a triplet due to coupling with the two equivalent fluorine atoms.

-

¹⁹F NMR Spectroscopy: This is a highly specific and powerful tool for confirming the presence of the difluoro group. [12][13]The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide an unambiguous signal, and the observed coupling to the adjacent proton confirms the connectivity. [14][15]* Mass Spectrometry: Electrospray ionization (ESI) in positive mode should show the protonated molecular ion [M+H]⁺. In negative mode, the deprotonated ion [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Fragmentation patterns may include loss of H₂O, CO₂, and characteristic cleavages of the pyridine ring. [16][17]

Chromatographic Purity Assessment

Table 2: Representative HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for retaining moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of the compound and any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm and 265 nm | The pyridine ring provides a strong chromophore for UV detection. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

This method serves as a starting point and should be optimized for the specific instrumentation used. The purity of the final compound should be ≥95% for use in further research and development applications. HPLC methods are well-established for the analysis of fluorinated organic acids. [18][19]

Applications in Drug Development

2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid is a valuable building block for creating libraries of novel compounds. The carboxylic acid can be readily converted to amides, esters, or other functional groups. Its structural features make it suitable for incorporation into inhibitors for various enzyme classes or as a fragment in fragment-based drug discovery campaigns. The improved metabolic stability imparted by the difluoro group can be advantageous in developing drug candidates with better pharmacokinetic profiles. [6][20]

Conclusion

This guide has detailed a reliable and well-reasoned approach to the synthesis and characterization of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid. By leveraging the chemoselective Reformatsky reaction, the target compound can be accessed efficiently. The comprehensive analytical workflow described herein provides a robust system for validating the structure and purity of the final product, ensuring its suitability for demanding applications in scientific research and drug development.

References

- Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417.

- Kuklenyik, Z., Reich, J. A., Tully, J. S., Needham, L. L., & Calafat, A. M. (2005). Measurement of 18 Perfluorinated Organic Acids and Amides in Human Serum Using On-Line Solid-Phase Extraction. Analytical Chemistry, 77(19), 6135-6141.

-

Jin, B., & Hu, J. (2013). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. International Journal of Environmental Analytical Chemistry, 93(14), 1515-1527. Available at: [Link]

- PFCAs HPLC Determination with Fluorescence Detection. National Institutes of Health.

-

Harada, K., Yang, H. R., & Takasuga, T. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1052, 58-67. Available at: [Link]

-

Alcázar, J., de la Hoz, A., & Díaz-Ortiz, A. (2018). Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds. The Journal of Organic Chemistry, 83(15), 8348-8355. Available at: [Link]

-

Mayer, M., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9035-9045. Available at: [Link]

-

Guijarro, D., & Yus, M. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 13, 1334-1359. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Available at: [Link]

-

Glenn, D. F., & von Bülow, B. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 34(5), 1205-1209. Available at: [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. Available at: [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. Available at: [Link]

-

McAllister, T. (1979). Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector. CSIRO Publishing. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. National Institutes of Health. Available at: [Link]

-

Li, N., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International, 340, 111450. Available at: [Link]

-

Berden, G., Oomens, J., & Martens, J. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. Available at: [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. Available at: [Link]

-

NIST. (n.d.). Pyridine. NIST WebBook. Available at: [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Southampton Chemistry Analytical Solutions. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Available at: [Link]

-

MDPI. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(19), 4612. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

PubChem. (n.d.). (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Available at: [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338. Available at: [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). 3,3-Difluoro-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-ylsulfanyl)-2-trifluoromethyl-propionic acid methyl ester. Available at: [Link]

-

Sari, Y., et al. (2021). Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. Pharmaceutics, 13(9), 1362. Available at: [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

-

MDPI. (2023). Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. Molecules, 28(18), 6563. Available at: [Link]

Sources

- 1. 887354-54-3|2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. biophysics.org [biophysics.org]

- 15. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]

- 16. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid is a multifaceted organic molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, a difluorinated carbon center, a hydroxyl group, and a carboxylic acid moiety, presents a unique combination of functionalities that can influence its biological activity and pharmacokinetic properties. The strategic incorporation of fluorine atoms is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and subsequent studies.

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid. As a Senior Application Scientist, this document is structured to not only present the anticipated data but also to explain the underlying principles and experimental considerations, thereby offering a self-validating framework for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for elucidating the structure of organic molecules in solution.[3] For 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Pyridine H-2 | ~8.5-8.8 | Doublet or Doublet of Doublets | ortho-coupling (~4-6 Hz) |

| Pyridine H-6 | ~8.5-8.8 | Doublet or Doublet of Doublets | ortho-coupling (~4-6 Hz), meta-coupling (~1-3 Hz) |

| Pyridine H-4 | ~7.5-7.8 | Triplet of Doublets or Multiplet | ortho- and meta-couplings |

| Pyridine H-5 | ~7.1-7.5 | Doublet of Doublets or Multiplet | ortho- and meta-couplings |

| Methine CH-OH | Variable | Doublet | ³JHH |

| Hydroxyl OH | Variable | Broad Singlet | - |

| Carboxylic Acid OH | Variable, often very broad | Broad Singlet | - |

Expertise & Experience: The protons on the pyridine ring are expected to resonate in the aromatic region (δ 7.0-9.0 ppm).[4] The protons at the 2 and 6 positions (α-protons) are the most deshielded due to their proximity to the electronegative nitrogen atom, appearing at the downfield end of this region.[3] The exact chemical shifts and multiplicities will be influenced by the substituent at the 3-position. The methine proton adjacent to the hydroxyl group will likely appear as a doublet, coupled to the hydroxyl proton unless exchange with a deuterated solvent is rapid. The hydroxyl and carboxylic acid protons often exhibit broad signals and their chemical shifts are highly dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (JCF, Hz) |

| Carboxylic Acid C=O | ~170-180 | Singlet or Triplet | |

| Difluoro Carbon CF₂ | ~110-130 | Triplet | ¹JCF (~240-280 Hz) |

| Methine Carbon CH-OH | ~70-80 | Triplet | ²JCF |

| Pyridine C-3 | ~140-150 | Singlet | |

| Pyridine C-2 | ~150-160 | Singlet | |

| Pyridine C-6 | ~150-160 | Singlet | |

| Pyridine C-4 | ~125-135 | Singlet | |

| Pyridine C-5 | ~120-130 | Singlet |

Expertise & Experience: The carboxylic acid carbon will be in the typical downfield region. The most notable feature will be the signal for the difluorinated carbon (CF₂), which will appear as a triplet due to one-bond coupling with the two fluorine atoms. The magnitude of this ¹JCF coupling is characteristically large. The adjacent methine carbon will also exhibit coupling to the fluorine atoms (²JCF), likely appearing as a triplet. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom.[3]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[1][2]

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CF₂ | Variable | Singlet or AB quartet |

Expertise & Experience: The two fluorine atoms are diastereotopic due to the adjacent chiral center (CH-OH). Therefore, they are expected to be chemically non-equivalent and should ideally appear as two separate signals, each coupled to the other, forming an AB quartet. However, depending on the solvent and temperature, this may resolve as a single broad signal or a simple singlet if the chemical shift difference is small.

Experimental Protocol: NMR Data Acquisition

A standardized and robust protocol is crucial for obtaining high-quality NMR data.

Caption: Workflow for NMR Spectroscopic Analysis.

Trustworthiness: This protocol ensures reproducibility and accuracy. The use of a deuterated solvent is standard practice to avoid large solvent signals in the ¹H NMR spectrum. An internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for chemical shifts. Higher field spectrometers (≥400 MHz) will provide better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region. Optional 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for confirming the connectivity of protons and carbons, thus validating the structural assignment.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Spectral Data

The IR spectrum of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid will be characterized by the vibrational modes of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300-2500 | Broad, Strong |

| Alcohol O-H | Stretch | 3500-3200 | Broad, Medium-Strong |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Sharp |

| Carboxylic Acid C=O | Stretch | 1760-1690 | Strong, Sharp |

| Pyridine Ring C=C, C=N | Stretch | ~1600, ~1500 | Medium-Strong |

| C-F | Stretch | 1100-1000 | Strong |

| C-O | Stretch | 1320-1210 | Medium |

Expertise & Experience: The most prominent feature of the IR spectrum will be the very broad absorption band from 3300-2500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[5] This will likely overlap with the C-H stretching vibrations. The alcohol O-H stretch will also appear as a broad band in the 3500-3200 cm⁻¹ region.[6] The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1760-1690 cm⁻¹.[5][7] The presence of the pyridine ring will be indicated by characteristic C=C and C=N stretching vibrations in the 1600-1500 cm⁻¹ region. Finally, strong absorptions in the 1100-1000 cm⁻¹ range will be indicative of the C-F bonds.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for IR Spectroscopic Analysis.

Trustworthiness: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common and reliable techniques. Acquiring a background spectrum is critical to subtract the contribution of atmospheric CO₂ and water vapor, ensuring that the observed peaks are solely from the sample. Averaging multiple scans improves the signal-to-noise ratio, leading to a higher quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.[8][9]

Predicted Mass Spectral Data

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | Calculated Exact Mass + 1.0073 |

| [M-H]⁻ | Deprotonated molecular ion | Calculated Exact Mass - 1.0073 |

| [M-H₂O]⁺ | Loss of water | [M+H]⁺ - 18.0106 |

| [M-HCOOH]⁺ | Loss of formic acid | [M+H]⁺ - 46.0055 |

Expertise & Experience: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode is expected to be the base peak. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental formula, which serves as a definitive confirmation of the compound's identity. Fluorine is monoisotopic, so it will not give a characteristic isotopic pattern like chlorine or bromine.[9][10] Common fragmentation pathways for this molecule could include the loss of water from the hydroxyl group or the loss of the carboxylic acid group. The fragmentation of fluorinated propionic acids can be complex, potentially involving the loss of HF or CO₂.[11]

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometric Analysis.

Trustworthiness: ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight. High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are essential for accurate mass measurements, which are critical for confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide valuable structural information that complements the NMR data.

Conclusion

The comprehensive spectroscopic analysis of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid, employing a combination of NMR, IR, and MS techniques, is indispensable for its unequivocal structural characterization. This guide provides a detailed framework for researchers, outlining the expected spectral features and robust experimental protocols. By adhering to these methodologies and leveraging the interpretive insights provided, scientists and drug development professionals can confidently identify and characterize this and similar fluorinated compounds, ensuring the integrity and quality of their research.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]

-

IR Spectra: Acids, Alcohols, Esters. (n.d.). Scribd. Retrieved from [Link]

-

Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (2018). Analytical Chemistry. ACS Publications. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2017). Nature Communications. PMC - NIH. Retrieved from [Link]

-

How can you identify the presence of halogens using mass spectrometry?. (n.d.). TutorChase. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1964). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science. RSC Publishing. Retrieved from [Link]

-

What is the NMR spectrum of Pyridine Series compounds like?. (2025). Blog - BTC. Retrieved from [Link]

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (2025). ResearchGate. Retrieved from [Link]

-

Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (2017). Magnetic Resonance in Chemistry. NIH. Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

-

Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). (2020). YouTube. Retrieved from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2022). Environmental Science & Technology. ACS Publications. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

ir spectra of a carboxylic acid, alcohol, and ester. (n.d.). Retrieved from [Link]

-

Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. (2024). Analytical Chemistry. PubMed. Retrieved from [Link]

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024). The Journal of Physical Chemistry A. Radboud Repository. Retrieved from [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers in Bioengineering and Biotechnology. ResearchGate. Retrieved from [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers in Bioengineering and Biotechnology. PubMed. Retrieved from [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers in Bioengineering and Biotechnology. Frontiers. Retrieved from [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers in Bioengineering and Biotechnology. PMC - NIH. Retrieved from [Link]

-

Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

BMRB entry bmse000179 - Propionic Acid. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

NMR Gallery Indexed by NMR Spin Systems. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Retrieved from [Link]

-

2,2-Difluoro-3-hydroxy-1,3-diphenyl-propan-1-one - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. (2025). Molecules. ResearchGate. Retrieved from [Link]

-

2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | C4HF7O3 | CID 120228. (n.d.). PubChem. Retrieved from [Link]

-

Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. (2025). Molecules. MDPI. Retrieved from [Link]

-

3-Pyridinepropanoic acid. (n.d.). CAS Common Chemistry. Retrieved from [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tutorchase.com [tutorchase.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

Physicochemical properties of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid, a compound of interest in medicinal chemistry and drug development. The incorporation of a gem-difluoro group, a hydroxyl moiety, and a pyridine ring imparts a unique combination of electronic and steric properties that significantly influence its behavior in biological systems. This document outlines the fundamental characteristics of the molecule, presents detailed, field-proven experimental protocols for their determination, and discusses the expected outcomes from key spectroscopic analyses. The methodologies are explained not merely as steps, but with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Chemical Identity and Molecular Structure

Understanding the fundamental structure of a compound is the cornerstone of characterizing its properties. 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid is a chiral molecule containing a carboxylic acid, a secondary alcohol, a pyridine ring, and a geminal difluoride group at the α-carbon position.

| Identifier | Value |

| IUPAC Name | 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoic acid |

| Synonym | a,a-Difluoro-b-hydroxy-3-pyridinepropanoic acid[1] |

| CAS Number | 887354-54-3[1][2] |

| Molecular Formula | C₈H₇F₂NO₃ |

| Molecular Weight | 203.14 g/mol |

Figure 1: 2D Chemical Structure  (Self-generated image, for illustrative purposes)

(Self-generated image, for illustrative purposes)

Core Physicochemical Properties: A Summary

The interplay between the ionizable groups (carboxylic acid and pyridine) and the lipophilic regions dictates the compound's pharmacokinetic profile. The following table summarizes the critical physicochemical parameters. It is important to note that while some data can be predicted computationally, experimental determination is essential for accuracy in drug development.

| Property | Predicted/Typical Value | Significance in Drug Development |

| pKa₁ (Carboxylic Acid) | ~2-3 | Influences solubility and charge at physiological pH. The electron-withdrawing difluoro group significantly increases acidity compared to a non-fluorinated analogue. |

| pKa₂ (Pyridine) | ~4-5 | Dictates the charge state of the pyridine nitrogen, affecting receptor interactions and membrane permeability. |

| logP / logD₇.₄ | 0.5 - 1.5 (Predicted) | Measures lipophilicity, a key factor in cell membrane permeability, protein binding, and solubility. [3][4]logD at pH 7.4 is the most relevant measure. |

| Aqueous Solubility | pH-dependent | Critical for formulation and bioavailability. Lowest solubility is expected near the isoelectric point. |

| Physical State | White to off-white solid | Standard state at room temperature. |

Experimental Determination of Key Parameters

Accurate experimental data is non-negotiable in pharmaceutical sciences. The following sections detail robust, self-validating protocols for determining the most critical physicochemical properties.

Dissociation Constant (pKa) Determination by Potentiometric Titration

Expertise & Rationale: The pKa value governs the ionization state of a molecule at a given pH, which directly impacts its solubility, absorption, distribution, metabolism, and excretion (ADME). [5][6]Potentiometric titration is a gold-standard method due to its simplicity, low cost, and precision. [5][7][8]It works by monitoring pH changes as a titrant of known concentration is added to the sample, allowing for the identification of the pH at which the ionizable group is half-neutralized—the definition of pKa. [8][9]For a molecule with two pKa values like this one, two inflection points will be observed on the titration curve.

Experimental Protocol: Potentiometric Titration

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements. [9]2. Sample Preparation:

-

Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol-water or DMSO-water) if aqueous solubility is low. The final concentration should be around 1-10 mM. [5] * Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration. [5][9]3. Titration Procedure:

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and stir continuously.

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement of acidic pKa values. [9] * For the carboxylic acid pKa (pKa₁), titrate with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

To determine the pyridine pKa (pKa₂), first acidify a separate sample solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH through both equivalence points.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point(s).

-

The pKa is the pH at the half-equivalence point. [9] Workflow: pKa Determination by Potentiometry

-

Caption: Workflow for pKa determination.

Lipophilicity (logP) Determination by Shake-Flask Method

Expertise & Rationale: Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical predictor of a drug's ability to cross biological membranes. [3]The shake-flask method is the traditional and most reliable technique for its direct measurement. [4][10]The method's trustworthiness stems from its direct measurement of the compound's partitioning between a lipophilic phase (n-octanol) and an aqueous phase (buffer) at equilibrium. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant. [4][11] Experimental Protocol: Shake-Flask logP/logD

-

Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This prevents volume changes during the experiment. [4]2. Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). [4] * Add a small aliquot of the stock solution to a vial containing a precise volume of pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final compound concentration should be within the linear range of the analytical method.

-

-

Partitioning:

-

Shake the vials vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Centrifuge the vials at high speed (e.g., 3000 rpm for 15 minutes) to achieve complete phase separation. [10]4. Quantification:

-

Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

-

Calculation:

-

Calculate logD using the formula: logD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

-

Workflow: Shake-Flask logD Determination

Caption: Workflow for shake-flask logD determination.

Aqueous Solubility Determination by HPLC

Expertise & Rationale: Poor aqueous solubility is a primary reason for drug candidate failure. Determining solubility across a physiologically relevant pH range (e.g., 1.0 to 7.5) is therefore essential. [12]The equilibrium shake-flask method, followed by HPLC quantification, is a robust approach. It involves creating a saturated solution, separating the excess solid, and accurately measuring the concentration of the dissolved compound. [12] Experimental Protocol: Equilibrium Solubility

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 5.0, 7.4).

-

Sample Incubation:

-

Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand, then filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated reverse-phase HPLC method against a standard curve of known concentrations.

-

-

Data Reporting: Report the solubility in units of µg/mL or mM at each specific pH.

Workflow: Aqueous Solubility Determination

Caption: Workflow for equilibrium solubility assay.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a multi-nuclear approach is essential. [13]

-

¹H NMR: Expected signals include multiplets in the aromatic region (7.5-8.5 ppm) for the pyridine ring protons, a signal for the methine proton (-CH(OH)-), and a broad singlet for the hydroxyl proton. The carboxylic acid proton may be visible as a very broad signal or may exchange with the solvent.

-

¹⁹F NMR: This is a highly sensitive and informative technique for fluorinated compounds. [13][14]The two fluorine atoms at the C2 position are diastereotopic due to the adjacent chiral center at C3. Therefore, they are expected to appear as two distinct signals, likely as a pair of doublets (an "AB quartet") due to geminal F-F coupling. The chemical shifts will be highly sensitive to the local electronic environment. [15]* ¹³C NMR: All eight carbon atoms should be distinguishable. The C2 carbon will show a large one-bond C-F coupling constant (¹JCF), and other nearby carbons will exhibit smaller two- and three-bond couplings (²JCF, ³JCF), which are invaluable for confirming assignments. [16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, confirming the compound's identity.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 204.1. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 202.1 would be expected.

-

Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation. Common losses would include water (H₂O) from the hydroxyl group, the carboxyl group (as COOH or CO₂), and cleavage of the C2-C3 bond. The fragmentation of fluorinated compounds can be complex, but provides a unique fingerprint. [17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

O-H Stretch: A very broad absorption band is expected from approximately 3400 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretches of both the carboxylic acid and the alcohol. [19]* C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid. [19]* C-F Stretches: Strong absorption bands in the 1100-1000 cm⁻¹ region are characteristic of C-F bond vibrations.

-

Aromatic C=C/C=N Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region will correspond to the pyridine ring.

Conclusion

The physicochemical properties of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid are defined by a complex interplay of its constituent functional groups. Its dual pKa values, moderate lipophilicity, and pH-dependent solubility are critical determinants of its potential as a drug candidate. The experimental and spectroscopic methodologies detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and others like it. A thorough understanding of these properties is indispensable for guiding rational drug design, optimizing formulation, and ultimately predicting in vivo performance.

References

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). sciprofiles.

- 887354-54-3|2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. (n.d.). BLDpharm.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- LogP/D. (n.d.). Cambridge MedChem Consulting.

- Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510.

- LogP / LogD shake-flask method. (2024). Protocols.io.

- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.

- LogP / LogD shake-flask method v1. (n.d.).

- Potentiometric Acid-Base Titr

- Reijenga, J., van Hoof, A., van der Meeren, A., & Rutan, S. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta.

- Ünal, D. Ö., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Determination of pKa Values by Liquid Chromatography. (n.d.).

- 272215 this compound CAS: 887354-54-3. (n.d.). Sigma-Aldrich.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2017). Hacettepe University Journal of the Faculty of Pharmacy.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 2370.

- FTIR of alpha-Hydroxy-alpha-toluenesulfonic acid, monosodium salt. (n.d.). NIST Chemistry WebBook.

- Zhu, J., Ren, Z., Zhang, G., Guo, X., & Ma, D. (2006). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 449-53.

- Mass spectra of fluorocarbons. (1952).

- Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. (2013). Journal of The American Society for Mass Spectrometry.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.

- Gerken, J. B. (2001). Fluorine NMR. University of California, Davis.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Stas, P. D., et al. (2022).

Sources

- 1. usbio.net [usbio.net]

- 2. 887354-54-3|this compound|BLD Pharm [bldpharm.com]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. ijirss.com [ijirss.com]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biophysics.org [biophysics.org]

- 15. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 19. spectroscopyonline.com [spectroscopyonline.com]

A Prospective Analysis of the Bio-pharmacological Potential of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and bioavailability. This guide explores the untapped potential of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, a molecule at the confluence of several pharmacologically significant motifs. While no direct biological data for this specific compound has been published to date, its structural features—a gem-difluoro group adjacent to a carboxylic acid, a β-hydroxy group, and a 3-pyridyl moiety—provide a compelling basis for hypothesizing its biological activities. This document serves as a prospective technical guide for researchers, outlining a rationale for its potential as an enzyme inhibitor, a plausible synthetic route, and a comprehensive experimental workflow for its biological evaluation.

Introduction: The Rationale for a Fluorinated Pyridyl Scaffold

The quest for novel therapeutic agents with improved pharmacological profiles has led to a deep appreciation for the role of fluorine in drug design. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability.[1] The gem-difluoro group, in particular, is a well-established bioisostere for a carbonyl group, capable of mimicking the transition state of enzymatic reactions without being susceptible to hydrolysis.

The pyridine ring is another privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and participate in key interactions with biological targets.[2] The combination of these features in this compound presents an intriguing, yet unexplored, candidate for drug discovery. This guide will therefore construct a hypothesis-driven framework for investigating its potential biological activity.

Hypothesized Biological Activity: A Potential Pyruvate Dehydrogenase Kinase (PDHK) Inhibitor

Based on its structural analogy to known enzyme inhibitors, we hypothesize that this compound may function as an inhibitor of pyruvate dehydrogenase kinase (PDHK). The rationale for this hypothesis is twofold:

-

Structural Similarity to Known PDHK Inhibitors: The trifluoro-2-hydroxy-2-methylpropionic acid scaffold is a known pharmacophore for PDHK inhibition.[3] Our target molecule shares the core α,α-dihalo-β-hydroxy acid motif.

-

Bioisosteric Mimicry: The gem-difluoro group can act as a transition-state analog for enzymatic reactions involving carboxylates.

We propose that the compound could bind to the active site of PDHK, with the pyridyl nitrogen and the hydroxyl and carboxylate groups forming key hydrogen bonding interactions with the enzyme's active site residues. The gem-difluoro group could mimic the tetrahedral intermediate of the kinase reaction, leading to potent inhibition.

Caption: A proposed two-step synthesis.

Step-by-Step Synthetic Protocol:

-

Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate:

-

To a stirred suspension of activated zinc dust in anhydrous THF, add a solution of 3-pyridinecarboxaldehyde and ethyl 2-bromo-2,2-difluoroacetate.

-

Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC).

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

-

-

Hydrolysis to this compound:

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide monohydrate and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture to pH ~3 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is required to validate the hypothesized biological activity of this compound.

Caption: A comprehensive workflow for biological testing.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of the compound against a panel of human PDHK isoforms (PDHK1-4).

Protocol:

-

Express and purify recombinant human PDHK isoforms.

-

Perform kinase activity assays using a commercially available kit that measures ATP consumption.

-

Incubate each PDHK isoform with varying concentrations of the test compound.

-

Initiate the kinase reaction by adding the pyruvate dehydrogenase E1α subunit and ATP.

-

Measure the remaining ATP concentration using a luciferase-based assay.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To assess the compound's ability to modulate PDH activity in a cellular context.

Protocol:

-

Culture a relevant cell line (e.g., human fibroblasts or a cancer cell line with high glycolytic activity).

-

Treat the cells with increasing concentrations of the test compound for a defined period.

-

Measure the lactate concentration in the cell culture medium as an indicator of glycolytic flux. A decrease in lactate production would suggest an increase in PDH activity due to PDHK inhibition.

-

Determine the EC50 value from the dose-response curve.

In Silico Docking Studies

Objective: To predict the binding mode of the compound within the active site of PDHK.

Protocol:

-

Obtain the crystal structure of a human PDHK isoform from the Protein Data Bank.

-

Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate a 3D conformation of the test compound and minimize its energy.

-

Perform molecular docking simulations using software such as AutoDock or Glide to predict the binding pose and affinity of the compound in the enzyme's active site.

-

Analyze the predicted binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro PDHK Inhibition

| Compound | PDHK1 IC50 (µM) | PDHK2 IC50 (µM) | PDHK3 IC50 (µM) | PDHK4 IC50 (µM) |

|---|---|---|---|---|

| Test Compound |

| Reference Inhibitor | | | | |

Table 2: Cell-Based Activity

| Compound | Cell Line | Lactate Production EC50 (µM) |

|---|---|---|

| Test Compound | Human Fibroblasts |

| Reference Inhibitor | Human Fibroblasts | |

Conclusion and Future Directions

This technical guide has laid out a hypothesis-driven approach for the investigation of this compound. While currently lacking empirical data, its structural features strongly suggest potential as an enzyme inhibitor, particularly of PDHK. The proposed synthetic route is feasible, and the detailed experimental workflow provides a clear roadmap for its biological evaluation.

Should the initial studies yield promising results, future work should focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. Further investigations into its pharmacokinetic and pharmacodynamic properties would also be necessary to assess its potential as a therapeutic agent. The exploration of this and similar fluorinated scaffolds holds promise for the discovery of novel drugs for metabolic disorders and cancer.

References

Sources

The Evolving Landscape of Pyridylpropionic Acid Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

A comprehensive technical guide has been released, offering an in-depth analysis of pyridylpropionic acid derivatives for researchers, scientists, and professionals in drug development. This whitepaper provides a detailed exploration of their synthesis, multifaceted biological activities, and therapeutic potential, positioning them as a significant scaffold in modern medicinal chemistry.

Pyridylpropionic acid derivatives, a class of compounds characterized by a pyridine ring linked to a propionic acid moiety, have garnered substantial attention in the field of pharmacology. Their structural similarity to the well-established arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) has made them a focal point for the development of novel therapeutics with a wide range of applications. This guide delves into the core aspects of these promising molecules, from fundamental synthesis to their intricate interactions with biological systems.

Synthesis and Chemical Landscape

The synthesis of pyridylpropionic acid derivatives can be achieved through various established and innovative chemical routes. A common strategy involves the introduction of the propionic acid side chain onto a pre-existing pyridine ring. For instance, 2-(pyridin-3-yl)propanoic acid can be synthesized through multi-step sequences often starting from pyridine-3-carboxaldehyde and glycine, which undergo condensation to form a Schiff base, followed by reduction.[1][2] Asymmetric synthesis methods, employing chiral auxiliaries or metal-catalyzed asymmetric hydrogenation, are crucial for obtaining specific enantiomers, which often exhibit differential pharmacological activities.[1]

The versatility of the pyridylpropionic acid scaffold allows for the facile synthesis of various derivatives, including esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[3] Amide derivatives can be prepared through the reaction of the corresponding acid chloride with an appropriate amine.[4] These derivatization strategies are pivotal for modulating the physicochemical properties and biological activities of the parent compound.

Biological Activities and Therapeutic Potential

Pyridylpropionic acid derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anti-inflammatory Activity

A primary and well-documented activity of this class of compounds is their anti-inflammatory effect, largely attributed to the inhibition of cyclooxygenase (COX) enzymes.[5] The COX enzymes, COX-1 and COX-2, are key players in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[5][6] By blocking the action of COX enzymes, pyridylpropionic acid derivatives can effectively reduce the production of prostaglandins and alleviate inflammatory symptoms.[5]

Table 1: In Vitro COX Inhibitory Activity of Selected Propionic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 3.5 | 15.2 | 0.23 |

| Derivative A | 2.1 | 0.8 | 2.63 |

| Derivative B | 10.5 | 1.5 | 7.0 |

| Derivative C | 5.8 | 25.1 | 0.23 |

IC50 values are indicative and sourced from various studies to illustrate the range of activities. Actual values can vary based on experimental conditions.

Anticancer Activity

Emerging research has highlighted the potential of pyridylpropionic acid derivatives as anticancer agents. Their mechanisms of action in cancer are multifaceted and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in tumor progression.[7][8] Some derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7]

Table 2: Anticancer Activity of Representative Pyridine and Pyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Marinopyrrole A | Metastatic Melanoma | 2.2 - 5.0 |

| Pyrrole Derivative 1 | Breast Cancer | 2 - 3 |

| Pyridinium Amphiphile 1 | Cervical Cancer | 15.68 |

| Pyridinium Amphiphile 2 | Cervical Cancer | 4.58 |

Data compiled from studies on related heterocyclic compounds to showcase the potential of the pyridine scaffold.[7][8]

Antimicrobial Activity

The pyridine scaffold is a common feature in many antimicrobial agents, and pyridylpropionic acid derivatives are no exception. These compounds have shown activity against a range of pathogenic bacteria and fungi. The specific substitutions on the pyridine ring and the propionic acid chain play a crucial role in determining the antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of Selected Pyridyl Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| Pyridyl Derivative X | Staphylococcus aureus | 16 |

| Pyridyl Derivative Y | Escherichia coli | 32 |

| Pyridyl Derivative Z | Candida albicans | 8 |

MIC (Minimum Inhibitory Concentration) values are illustrative and can vary between specific derivatives and microbial strains.

Mechanism of Action: Beyond COX Inhibition

While COX inhibition is a primary mechanism for the anti-inflammatory effects of many pyridylpropionic acid derivatives, their broader biological activities suggest engagement with other cellular signaling pathways.

Prostaglandin Biosynthesis Pathway

The anti-inflammatory action of these derivatives is fundamentally linked to their ability to interrupt the prostaglandin biosynthesis pathway. By inhibiting COX-1 and/or COX-2, they prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[6]

Caption: Inhibition of the Prostaglandin Biosynthesis Pathway.

Modulation of NF-κB and MAPK Signaling Pathways

The anticancer and broader anti-inflammatory effects of pyridylpropionic acid derivatives may be mediated through the modulation of key intracellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of gene expression involved in inflammation, cell proliferation, survival, and apoptosis.[9][10][11][12][13][14][15] Dysregulation of these pathways is a hallmark of many cancers and chronic inflammatory diseases.[10][16] While direct evidence for many pyridylpropionic acid derivatives is still emerging, the structural similarities to other compounds known to modulate these pathways suggest a promising avenue for further investigation.[12][13][15]

Caption: Potential Modulation of NF-κB and MAPK Signaling Pathways.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[3][17]

This protocol provides a general guideline for the synthesis of a pyridylpropionic acid ester derivative.

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol

-

Trifluoromethanesulfonic acid

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol.

-

To the stirred solution, add ethyl acrylate.

-

Slowly add trifluoromethanesulfonic acid dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 16-20 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Wash the residue with a first organic solvent (e.g., petroleum ether).

-

Further purify the product by washing with a second organic solvent system (e.g., petroleum ether/ethyl acetate) and recrystallization to obtain the final product.

-

Characterize the product using appropriate analytical techniques such as NMR and mass spectrometry.

General Procedure for the Synthesis of N-Benzyl-2-(pyridin-3-yl)propanamide[4]

This protocol outlines a general method for the synthesis of a pyridylpropionic acid amide derivative.

Materials:

-

2-(Pyridin-3-yl)propanoic acid

-

Thionyl chloride or other activating agent

-

Benzylamine

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Convert 2-(pyridin-3-yl)propanoic acid to its more reactive acid chloride by treating it with an excess of thionyl chloride, typically in an inert solvent.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in an anhydrous solvent.

-

In a separate flask, dissolve benzylamine and a base (to neutralize the HCl byproduct) in the same anhydrous solvent.

-

Slowly add the acid chloride solution to the amine solution at a controlled temperature (often 0 °C to room temperature).

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove unreacted starting materials and byproducts.

-

Dry the organic layer, concentrate it, and purify the crude product by chromatography or recrystallization.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Future Directions

The field of pyridylpropionic acid derivatives is ripe for further exploration. Future research will likely focus on:

-

Optimization of Structure-Activity Relationships (SAR): Systematic modification of the pyridine ring and the propionic acid side chain to enhance potency and selectivity for specific biological targets.

-

Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular interactions with targets beyond COX enzymes, including key proteins in the NF-κB and MAPK signaling pathways.

-

Development of Drug Delivery Systems: Formulating promising derivatives into advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.

-

Clinical Translation: Advancing the most promising candidates through preclinical and clinical trials to evaluate their safety and efficacy in treating inflammatory diseases, cancer, and infectious diseases.

References

- Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

FASEB. (2018). Alkylated pyridyl amphiphiles display a pro-apoptotic profile in cancerous cell lines dependent on hydrophobic chain length. Retrieved from [Link]

-

MDPI. (2022). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- Google Patents. (n.d.). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.

-

MDPI. (2021). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Retrieved from [Link]

-

ResearchGate. (2014). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyridin-3-ylformamido)propanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors. Retrieved from [Link]

-

PubMed. (2016). Activation of type 5 metabotropic glutamate receptor promotes the proliferation of rat retinal progenitor cell via activation of the PI-3-K and MAPK signaling pathways. Retrieved from [Link]

-

Preprints.org. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. Retrieved from [Link]

-

PubMed. (2021). Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors. Retrieved from [Link]

-

PubMed. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Retrieved from [Link]

-

International Journal of Nanoscience and Nanotechnology. (2023). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Retrieved from [Link]

-

MDPI. (2024). Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion. Retrieved from [Link]

-

PubMed. (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Retrieved from [Link]

-

PubMed. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-Benzyl 2-(3-carbomethoxyphenoxy)nicotinamide. Retrieved from [Link]

-

MDPI. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-3-[(3-nitro-2-pyridinyl)amino]propanamide. Retrieved from [Link]

Sources

- 1. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8 [evitachem.com]

- 2. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid (EVT-249955) | 17470-24-5 [evitachem.com]

- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of type 5 metabotropic glutamate receptor promotes the proliferation of rat retinal progenitor cell via activation of the PI-3-K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]